

Mass Spectrometry of 3-Methyl-2-hexanol: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3-Methyl-2-hexanol

Cat. No.: B1265668

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This technical guide provides a comprehensive overview of the mass spectrometry of **3-Methyl-2-hexanol** ($C_7H_{16}O$), a secondary alcohol. This document details its electron ionization (EI) mass spectrum, fragmentation patterns, and a representative experimental protocol for its analysis.

Molecular and Spectrometric Data

3-Methyl-2-hexanol has a molecular weight of approximately 116.20 g/mol ^{[1][2][3][4]} Under electron ionization, the molecule undergoes characteristic fragmentation, providing a unique mass spectrum that can be used for its identification and structural elucidation.

Electron Ionization Mass Spectrum Data

The quantitative data from the electron ionization mass spectrum of **3-Methyl-2-hexanol** is summarized in the table below. The base peak, the most intense peak in the spectrum, is observed at a mass-to-charge ratio (m/z) of 45. The molecular ion peak (M^+) at m/z 116 is not observed, which is common for alcohols as they readily fragment.^[5]

m/z	Relative Intensity (%)	Proposed Fragment Ion
27	35	C ₂ H ₃ ⁺
29	40	C ₂ H ₅ ⁺
31	25	CH ₂ OH ⁺
41	60	C ₃ H ₅ ⁺
43	85	C ₃ H ₇ ⁺
45	100	[CH ₃ CHOH] ⁺
55	50	C ₄ H ₇ ⁺
56	20	C ₄ H ₈ ⁺
70	15	[M-H ₂ O] ⁺
73	95	[M-C ₃ H ₇] ⁺
87	5	[M-C ₂ H ₅] ⁺
98	<5	[M-H ₂ O] ⁺

Note: The relative intensities are approximate and can vary slightly between different instruments and experimental conditions.

Fragmentation Pathways

The fragmentation of **3-Methyl-2-hexanol** in mass spectrometry is primarily governed by two major pathways common to secondary alcohols: alpha-cleavage and dehydration (loss of water).^[5]

Alpha-Cleavage

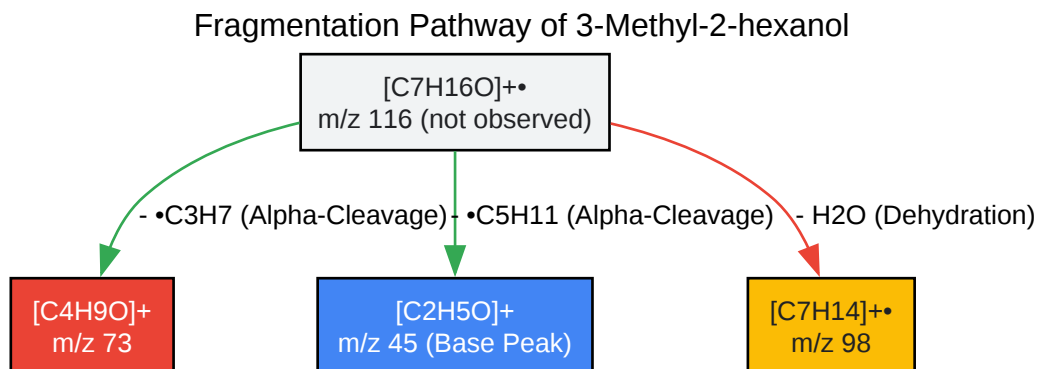
Alpha-cleavage involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. This is a dominant fragmentation pathway for alcohols due to the resonance stabilization of the resulting oxonium ion.^[5] For **3-Methyl-2-hexanol**, there are two possible alpha-cleavage points:

- Cleavage of the C2-C3 bond: This results in the loss of a butyl radical ($\bullet\text{C}_4\text{H}_9$) to form the base peak at m/z 45, corresponding to the $[\text{CH}_3\text{CHOH}]^+$ ion.
- Cleavage of the C1-C2 bond: This leads to the loss of a methyl radical ($\bullet\text{CH}_3$) to form an ion at m/z 101. However, this peak is of very low intensity, suggesting this fragmentation is less favorable. A more significant fragmentation occurs with the loss of the propyl group from the other side of the hydroxyl group, leading to a prominent peak at m/z 73.

Dehydration (Loss of Water)

Alcohols can undergo dehydration, which is the elimination of a water molecule (H_2O), resulting in a fragment ion with a mass 18 units less than the molecular ion.[5] For **3-Methyl-2-hexanol**, this would correspond to a peak at m/z 98 ($[\text{C}_7\text{H}_{14}]^+$). This peak is typically of low intensity in the spectrum of **3-Methyl-2-hexanol**. Further fragmentation of this alkene radical cation can lead to smaller fragments.

The following diagram illustrates the primary fragmentation pathway of **3-Methyl-2-hexanol**.



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Caption: Primary fragmentation pathways of **3-Methyl-2-hexanol**.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a representative experimental protocol for the analysis of **3-Methyl-2-hexanol** using Gas Chromatography-Mass Spectrometry (GC-MS). This method is suitable for the analysis of volatile organic compounds.

Sample Preparation

- **Standard Solution Preparation:** Prepare a stock solution of **3-Methyl-2-hexanol** at a concentration of 1 mg/mL in a volatile organic solvent such as methanol or ethyl acetate.
- **Working Solution:** Dilute the stock solution with the same solvent to a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).
- **Filtration:** If any particulate matter is present, filter the working solution through a 0.22 µm syringe filter before injection to prevent contamination of the GC inlet and column.

GC-MS Instrumentation and Conditions

The following table outlines typical GC-MS parameters for the analysis of **3-Methyl-2-hexanol**.

Parameter	Setting
Gas Chromatograph	
Injection Mode	Split (e.g., 50:1 or 100:1 ratio)
Injection Volume	1 μ L
Inlet Temperature	250 $^{\circ}$ C
Carrier Gas	Helium
Flow Rate	1.0 mL/min (constant flow)
Column	DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 μ m film thickness
Oven Program	Initial temperature 50 $^{\circ}$ C (hold for 2 min), ramp to 250 $^{\circ}$ C at 10 $^{\circ}$ C/min, hold for 5 min
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Ion Source Temperature	230 $^{\circ}$ C
Quadrupole Temperature	150 $^{\circ}$ C
Mass Range	m/z 20-200
Scan Speed	1000 amu/s

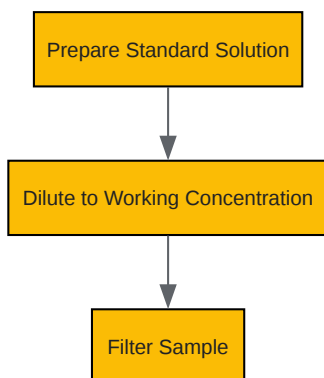
Data Acquisition and Analysis

- Acquire the mass spectrum of the eluting peak corresponding to **3-Methyl-2-hexanol**.
- Identify the compound by comparing the acquired mass spectrum with a reference library (e.g., NIST).
- Analyze the fragmentation pattern to confirm the structure.

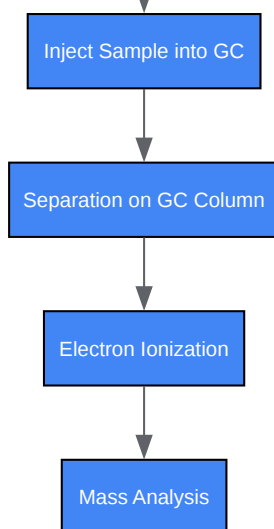
The following diagram illustrates the general workflow for the GC-MS analysis.

GC-MS Experimental Workflow

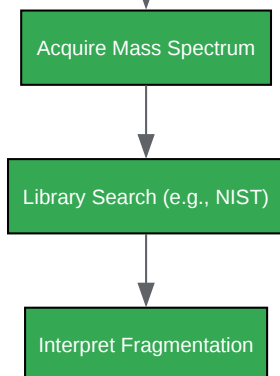
Sample Preparation



GC-MS Analysis



Data Processing

[Click to download full resolution via product page](#)Caption: General workflow for GC-MS analysis of **3-Methyl-2-hexanol**.

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